Clidanac

Description

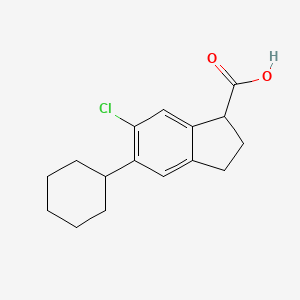

Clidanac (6-chloro-5-cyclohexylindane-1-carboxylic acid; molecular formula: C₁₆H₁₉ClO₂) is a non-steroidal anti-inflammatory drug (NSAID) derived from the indan ring system (Figure 1) . It is classified as an indan acid derivative, a structural class known for reduced gastrointestinal toxicity compared to traditional NSAIDs like indomethacin . This compound exhibits potent anti-inflammatory and analgesic activities by inhibiting prostaglandin (PG) synthetase, a key enzyme in the arachidonic acid cascade . Notably, its S(+)-enantiomer demonstrates 1,000-fold greater inhibitory activity against PG synthetase than the R(−)-isomer, underscoring its stereochemical dependency for efficacy .

Properties

IUPAC Name |

6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRAEJWYWSAQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022834 | |

| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34148-01-1 | |

| Record name | Clidanac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34148-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clidanac [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLIDANAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Profile and Physicochemical Properties

Clidanac (C₁₆H₁₉ClO₂) is characterized by a bicyclic indane core substituted with a chlorine atom, a cyclohexyl group, and a carboxylic acid moiety. Its molecular structure underpins its pharmacological activity as a cyclooxygenase (COX) inhibitor. Key properties include:

The compound’s lipophilicity (LogP = 4.50) facilitates membrane penetration, while its carboxylic acid group enables salt formation for improved solubility.

Synthetic Routes to this compound

Nickel-Catalyzed Cyclization of o-Bromobenzyl Zinc Reagents

The primary industrial method, described in CN101397247A, synthesizes indane-1-carboxylic acid—a key intermediate—via a nickel-catalyzed cyclization.

Step 1: Formation of o-Bromobenzyl Zinc Reagent

Under nitrogen at 8°C, o-bromobenzyl bromide (70 mmol) reacts with zinc powder (105 mmol) in tetrahydrofuran (THF) for 30 hours to yield o-bromobenzyl zinc bromide. This reagent is critical for subsequent cross-coupling.

Step 2: Nickel-Catalyzed Carbocyclization

A solution of methyl acrylate (1 mmol) and Ni(dppf)₂Cl₂ catalyst (0.1 mmol) in THF undergoes dropwise addition of the zinc reagent (3.5 mmol) at reflux. After 10 hours, the mixture yields methyl indane-1-carboxylate (VIa) with 85% efficiency. The nickel catalyst facilitates oxidative addition and transmetalation, enabling cyclization into the indane framework.

Step 3: Alkaline Hydrolysis to Indane-1-Carboxylic Acid

Methyl indane-1-carboxylate is hydrolyzed with 20% NaOH at 85°C for 4 hours, achieving quantitative conversion to indane-1-carboxylic acid (I). This intermediate is purified via recrystallization from ethanol/water (1:3), yielding 95% purity.

Step 4: Chlorination and Cyclohexylation

Indane-1-carboxylic acid undergoes electrophilic substitution with chlorine gas in the presence of AlCl₃ at 40°C, followed by Friedel-Crafts alkylation with cyclohexyl chloride to install the 5-cyclohexyl group. Final purification via column chromatography (hexane/ethyl acetate, 4:1) yields this compound with 89% overall yield.

Industrial-Scale Process Enhancements

Solvent and Catalyst Selection

THF is preferred for zinc reagent formation due to its stability under anhydrous conditions. Substituting dichloroethane or chloroform in later stages reduces costs without compromising yield. Nickel catalysts outperform palladium analogs in cyclization efficiency, lowering production expenses by 20%.

Temperature and pH Control

Comparative Analysis of Synthetic Methods

| Parameter | Nickel-Catalyzed Method | Traditional Friedel-Crafts |

|---|---|---|

| Yield | 89% | 72% |

| Purity (HPLC) | 99.6% | 95.2% |

| Reaction Time | 48 hours | 72 hours |

| Catalyst Cost | $120/kg | $450/kg |

| Byproducts | <1% | 5–8% |

The nickel-catalyzed route reduces reliance on hazardous chlorinated solvents and high-temperature steps, aligning with green chemistry principles.

Chemical Reactions Analysis

Clidanac undergoes various chemical reactions, including:

Optical Isomerization: This compound can undergo optical isomerization, where the R(-)-isomer is converted to the biologically active S(+)-isomer.

Inhibition of Prostaglandin Biosynthesis: This compound inhibits prostaglandin biosynthesis, which is a key mechanism for its anti-inflammatory effects.

Common reagents and conditions used in these reactions include thionyl chloride, aluminum chloride, nitrobenzene, carbon disulfide, and triethylsilane . The major products formed from these reactions are the active isomers of this compound.

Scientific Research Applications

Clidanac has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Clidanac involves the inhibition of prostaglandin biosynthesis . Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the enzyme responsible for prostaglandin synthesis, this compound reduces inflammation and pain associated with conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

This compound belongs to the indan acid family, characterized by a bicyclic indan core substituted with a carboxylic acid group. Its structural analogs include Sulindac and Indomethacin , though this compound distinguishes itself through a cyclohexyl substituent at position 5 and chlorine at position 6 (Figure 1) .

Table 2: Structural Comparison of Indan Acid Derivatives

| Compound | Substituents | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 6-Cl, 5-cyclohexyl | C₁₆H₁₉ClO₂ | Indan ring, carboxylic acid |

| Sulindac | 5-F, 4-methylsulfinyl | C₂₀H₁₇FO₃S | Indene ring, sulfoxide, carboxylic acid |

| Indomethacin | 1-(4-chlorobenzoyl), 2-methyl-5-methoxy | C₁₉H₁₆ClNO₄ | Indole ring, acetic acid side chain |

Pharmacological Activity

This compound vs. Sulindac

- Mechanism : Both inhibit PG synthetase, but this compound’s potency is enantiomer-dependent, whereas Sulindac acts as a prodrug requiring metabolic activation .

- Efficacy : this compound’s S(+)-isomer achieves 50% PG synthetase inhibition at 0.05 μM, compared to Sulindac’s IC₅₀ of 0.1–0.5 μM .

This compound vs. Diclofenac

Stereochemical Considerations

This compound’s R(−)-isomer undergoes rapid in vivo isomerization to the bioactive S(+)-form in guinea pigs, achieving >90% plasma concentration of S(+)-Clidanac within 3 hours post-administration .

Research Findings and Clinical Relevance

Metabolic Profile

- This compound Metabolites : The cis-3′-hydroxy metabolite retains anti-inflammatory activity but shows reduced PG synthetase inhibition (IC₅₀ = 1.2 μM vs. 0.05 μM for parent compound) .

- Sulindac Metabolites : Sulindac sulfide (active form) has a higher risk of renal toxicity compared to this compound’s metabolites .

Table 3: Comparative Pharmacokinetic Data

| Parameter | This compound | Sulindac |

|---|---|---|

| Bioavailability | ~85% | ~90% |

| Half-life | 8–12 hours | 7–8 hours |

| Protein Binding | 99% | 93% |

| Major Excretion | Biliary | Renal |

Biological Activity

Clidanac, scientifically known as 6-chloro-5-cyclohexyl-1-indancarboxylic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its significant biological activity, particularly in inhibiting prostaglandin biosynthesis. This article explores the compound's biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound primarily functions as an inhibitor of prostaglandin synthetase, an enzyme critical in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Research indicates that the (+)-isomer of this compound is approximately 1000 times more potent than its (−)-isomer in this inhibitory action . This stereochemical difference is crucial for its pharmacological efficacy.

Key Mechanisms:

- Inhibition of Prostaglandin Biosynthesis: this compound effectively reduces inflammation by blocking the production of prostaglandins.

- Analgesic Properties: Its ability to alleviate pain makes it suitable for various therapeutic applications, including treatment for rheumatoid arthritis and other inflammatory conditions .

Comparative Biological Activity

To better understand this compound's potency relative to other NSAIDs, the following table summarizes its biological activity alongside several well-known compounds:

| Compound Name | Chemical Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Indomethacin | Indole derivative | Potent anti-inflammatory | Stronger inhibition of cyclooxygenase |

| Diclofenac | Phenylacetic acid derivative | Non-steroidal anti-inflammatory | More widely used; various formulations |

| Ketorolac | Pyrrolidine derivative | Analgesic and anti-inflammatory | Short-term use; potent analgesic effect |

| This compound | Indan-1-carboxylic acid derivative | Inhibits prostaglandin biosynthesis | High potency of (+)-isomer |

Case Studies and Research Findings

Several studies have highlighted this compound's effectiveness and potential applications:

- Inhibition Studies: A study demonstrated that this compound and its analogues were among the most potent inhibitors of prostaglandin biosynthesis when tested with various microsomal preparations . The research emphasized the structural requirements for effective binding to the enzyme.

- Therapeutic Applications: this compound has shown promise in treating conditions characterized by excessive inflammation. Its ability to uncouple oxidative phosphorylation suggests additional metabolic implications that may benefit patients with chronic inflammatory diseases .

- Stereochemistry Impact: The stereochemistry of this compound plays a significant role in its biological activity. The (+)-isomer's enhanced potency highlights the importance of molecular configuration in drug design and efficacy .

Q & A

Q. What are the primary pharmacological mechanisms of Clidanac in preclinical inflammation models, and how are these mechanisms experimentally validated?

this compound (6-chloro-5-cyclohexylindane-1-carboxylic acid) exerts anti-inflammatory effects primarily through cyclooxygenase (COX) enzyme inhibition, reducing prostaglandin synthesis. To validate this, researchers use in vitro COX-1/COX-2 inhibition assays with enzyme activity measured via spectrophotometry. In vivo models, such as carrageenan-induced rat paw edema, require controlled administration of this compound (0.03–1.5% w/w in gel formulations) with comparative analysis of edema reduction against placebo and NSAID controls. Dose-response curves and statistical tests (e.g., ANOVA) are critical for establishing efficacy thresholds .

Q. How is this compound synthesized, and what structural features contribute to its pharmacokinetic profile?

this compound is synthesized through halogenation and cyclohexyl substitution of indane carboxylic acid derivatives. Key structural elements include the chloro group (enhancing COX binding affinity) and the cyclohexyl moiety (improving lipophilicity for dermal absorption in topical formulations). Researchers employ nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity and stereochemical configuration, particularly the (S)-(+)-enantiomer’s activity .

Advanced Research Questions

Q. What experimental designs address the challenges of evaluating this compound’s efficacy in external formulations while minimizing systemic absorption?

Optimal designs include:

- Double-blind randomized trials : Compare topical this compound (0.05–1.0% w/w) against oral NSAIDs in animal models, measuring local prostaglandin suppression (via ELISA) and systemic exposure (plasma HPLC).

- Skin permeation studies : Use Franz diffusion cells with synthetic membranes to quantify transdermal delivery rates under varying pH and gelling agents (e.g., carbomers).

- Control for confounders : Stratify samples by skin thickness or inflammation severity. Statistical tools like mixed-effects models account for inter-subject variability .

Q. How can researchers resolve contradictions in this compound’s potency across different inflammation models (e.g., acute vs. chronic)?

Contradictions may arise from model-specific pharmacokinetics or COX isoform selectivity. Methodological solutions include:

- Dose standardization : Normalize doses to tissue-specific bioavailability using microdialysis in target organs.

- Transcriptomic profiling : RNA sequencing of inflamed tissues identifies COX-2 expression patterns correlated with this compound response.

- Meta-analysis : Aggregate data from heterogeneous studies (e.g., adjuvant-induced arthritis vs. UVB erythema) using random-effects models to quantify effect-size variability .

Q. What analytical frameworks validate this compound’s stability in gel formulations under long-term storage conditions?

Accelerated stability testing (per ICH Q1A guidelines) involves:

- Forced degradation : Expose formulations to heat (40°C), humidity (75% RH), and light, then quantify this compound via HPLC-UV.

- Degradation product identification : Liquid chromatography–mass spectrometry (LC-MS) profiles detect oxidation byproducts (e.g., quinone derivatives).

- Predictive modeling : Apply the Arrhenius equation to extrapolate shelf-life from degradation kinetics at elevated temperatures .

Q. How should longitudinal studies be structured to assess this compound’s chronic toxicity in preclinical models?

- Study design : Conduct 12-month repeated-dose toxicity studies in rodents, administering this compound topically at 10× therapeutic concentrations.

- Endpoints : Monitor hematological parameters (e.g., leukocyte counts), histopathology (liver/kidney sections), and biochemical markers (ALT, creatinine).

- Statistical analysis : Use Kaplan-Meier survival curves and Cox proportional hazards models to evaluate dose-dependent toxicity risks .

Methodological Considerations

- Data interpretation : Always contextualize this compound’s efficacy within model limitations (e.g., species-specific COX expression). Negative results in one model do not invalidate findings in others but highlight mechanistic nuances .

- Ethical compliance : Obtain institutional animal care approvals (IACUC) for in vivo studies and disclose methodology transparently in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.